molecular formula C13H17N3O2 B11867246 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B11867246
M. Wt: 247.29 g/mol
InChI Key: PHGBIVPAHZWKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a quinazoline ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of quinazoline derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the use of α-aminoamidines for the synthesis of tetrahydroquinazoline derivatives . The reaction occurs under mild conditions and is characterized by excellent yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.

Scientific Research Applications

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of tetrahydroquinazoline have shown high binding affinity toward enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), which are essential for bacterial survival

Comparison with Similar Compounds

Uniqueness: 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific structural configuration, which combines the quinazoline and pyrrolidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17N3O2/c17-13(18)9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2,(H,17,18)

InChI Key

PHGBIVPAHZWKEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.